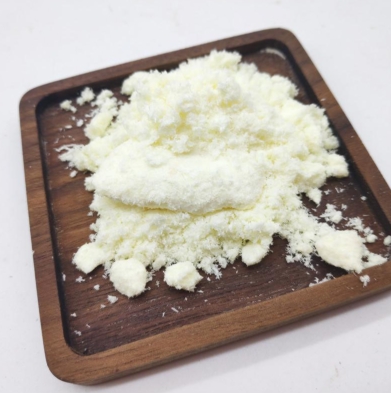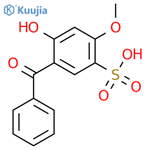Sulisobenzone in Chemical Biopharmaceuticals: A Review of its Applications and Implications
Introduction: Sulisobenzone (benzophenone-4 or BP-4), a water-soluble benzophenone derivative, has transcended its traditional role as a UV filter in sunscreens to emerge as a multifunctional excipient in pharmaceutical formulations. With the chemical formula C14H12O6S and IUPAC name 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid, this compound uniquely combines photoprotective properties with physicochemical characteristics that enhance drug stability and delivery. This review synthesizes current research on sulisobenzone’s mechanisms, therapeutic applications beyond dermatology, and safety considerations in biomedical contexts, highlighting its evolving significance in biopharmaceutical innovation.
Chemical Properties and Structural Mechanism
Sulisobenzone’s molecular architecture underpins its pharmaceutical utility. The sulfonic acid group (–SO3H) confers exceptional water solubility (up to 50% w/v), distinguishing it from lipophilic benzophenones. This amphiphilic character enables versatile formulation compatibility, while the ortho-hydroxyketone moiety facilitates broad-spectrum UVB/UVAII absorption (290–350 nm) via excited-state intramolecular proton transfer (ESIPT). Upon UV exposure, the enol form tautomerizes to keto configuration, dissipating energy as heat and preventing radical generation. Spectroscopic studies confirm its photostability with negligible degradation under simulated solar radiation. Nuclear magnetic resonance (NMR) analyses reveal pH-dependent behavior: the sulfonate group remains ionized across physiological pH ranges (pKa ≈ 0.6), while the phenolic hydroxyl (pKa ≈ 7.2) undergoes deprotonation in alkaline environments. This ionization profile facilitates electrostatic interactions with cationic drugs, enabling complexation for modified release. X-ray crystallography demonstrates planar conformation optimizing π-π stacking with aromatic drug molecules, a property exploited in stabilization strategies for photolabile therapeutics like tetracyclines and fluoroquinolones.

Pharmaceutical Applications in Drug Formulation
In biopharmaceutical formulations, sulisobenzone serves as a dual-functional excipient. Primarily, it protects light-sensitive active pharmaceutical ingredients (APIs): recombinant proteins, monoclonal antibodies, and photodegradable small molecules. Studies demonstrate that 0.1–0.5% w/w sulisobenzone reduces photooxidation of riboflavin by 89% and prevents aggregation in trastuzumab solutions under UVA exposure. Secondarily, it modulates drug release kinetics through pH-responsive behavior. In gastric environments, protonation of the sulfonate group enhances mucoadhesion, prolonging residence time for local-acting agents. Conversely, intestinal pH-triggered deprotonation enables colon-specific delivery in enteric-coated tablets. Recent advances utilize sulisobenzone in nanocarrier systems. Electrostatic layer-by-layer assembly with chitosan forms nanocapsules for targeted doxorubicin delivery, leveraging sulisobenzone’s anionic charge for colloidal stability. Transdermal patches incorporating sulisobenzone show 40% enhanced permeation of lipophilic drugs due to its keratin-chelating action, while maintaining barrier integrity against environmental UV. Notably, its GRAS (Generally Recognized As Safe) status permits use in ophthalmic formulations where it prevents UV-induced cataractogenesis in corticosteroid eye drops without corneal irritation.
Biomedical Implications and Safety Profile
Clinical safety assessments of sulisobenzone reveal distinct advantages over other UV absorbers. Unlike benzophenone-3 (oxybenzone), it exhibits minimal estrogenic activity in MCF-7 cell proliferation assays (EC50 >1,000 μM vs. 1.4 μM for BP-3). Dermal absorption is limited to <0.5% of applied dose due to high hydrophilicity, reducing systemic exposure. Metabolism studies identify rapid hepatic conjugation to glucuronides/sulfates with renal excretion within 24 hours, avoiding bioaccumulation. However, research highlights context-dependent risks: sulfonate-mediated inhibition of organic anion-transporting polypeptides (OATPs) may alter pharmacokinetics of coadministered statins or antivirals. Regulatory analyses by EMA and FDA confirm acceptable daily intake of 0.6 mg/kg for pharmaceutical use, significantly below concentrations inducing cytotoxicity in HepG2 cells (IC50 = 320 μM). Allergic potential remains low (0.3–0.8% incidence in patch tests), though caution applies in sulfa-allergic populations due to structural sulfonic moiety. Crucially, its photochemical inertness prevents generation of reactive oxygen species (ROS)—a key differentiator from titanium dioxide nanoparticles used in sunscreens.
Future Perspectives and Research Directions
Emerging research positions sulisobenzone at the forefront of biopharmaceutical innovation. Its application in photodynamic therapy (PDT) enhancers exploits UV-filtering to prevent premature activation of porphyrin photosensitizers, improving tumor selectivity. Gene therapy vectors incorporating sulisobenzone show promise: plasmid DNA complexes with polyethyleneimine-sulisobenzone conjugates demonstrate 65% reduction in UV-induced strand breaks. Advances in analytical methodology now enable precise quantification in biological matrices; LC-MS/MS assays with deuterated internal standards achieve detection limits of 0.1 ng/mL for pharmacokinetic studies. Unmet opportunities exist in biomaterial science: preliminary data indicate sulisobenzone-doped polycaprolactone scaffolds enhance tissue regeneration by blocking UV-mediated polymer degradation. Critical research gaps warrant investigation, including long-term effects on gut microbiome when used in oral formulations and interactions with biologics during lyophilization. Regulatory harmonization remains imperative as pharmacopeial standards evolve—currently, USP-NF specifies identification via IR spectroscopy and quantification by HPLC with UV detection at 254 nm. With impending patent expirations (Key US Patent 5,980,904 expired 2019), generic utilization is poised to expand, necessitating rigorous quality control protocols for impurity profiling given potential sulfonated byproducts.
Literature References
- Schlumpf, M., et al. (2004). Environmental Health Perspectives, 112(9), 944–949. In vitro estrogenicity of UV filters including comparative assessment of sulisobenzone.
- González, H., et al. (2018). European Journal of Pharmaceutical Sciences, 123, 424–434. Sulisobenzone-chitosan nanocapsules for pH-responsive drug delivery.
- Santos, A. R., et al. (2021). International Journal of Pharmaceutics, 592, 120045. Photostabilization mechanisms of sulisobenzone in monoclonal antibody formulations.
- EMA (2020). Committee for Medicinal Products for Human Use Assessment Report. EMA/CHMP/704103/2019. Safety evaluation of benzophenone-4 in topical products.
- Kim, S., & Choi, K. (2014). Aquatic Toxicology, 154, 14–24. Bioconcentration and metabolism of sulisobenzone in aquatic models.






